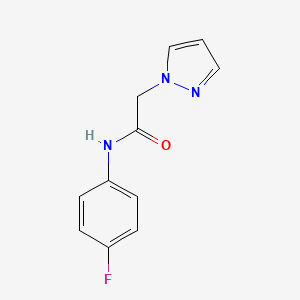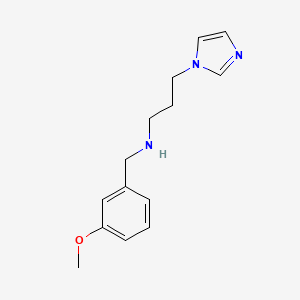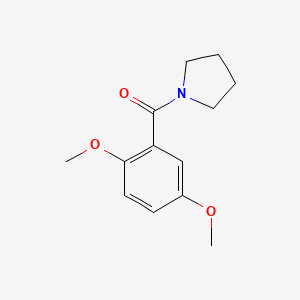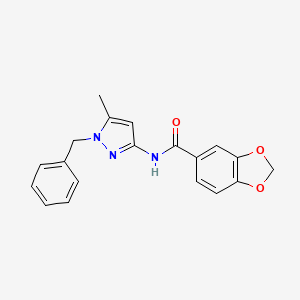![molecular formula C17H24N4O2S B7460401 1,3-dimethyl-1H-pyrazol-4-yl [4-(2-methylbenzyl)piperazino] sulfone](/img/structure/B7460401.png)
1,3-dimethyl-1H-pyrazol-4-yl [4-(2-methylbenzyl)piperazino] sulfone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-dimethyl-1H-pyrazol-4-yl [4-(2-methylbenzyl)piperazino] sulfone, also known as MP-10, is a novel compound that has been gaining attention in the scientific community due to its potential therapeutic properties. MP-10 is a small molecule that belongs to the class of sulfonamide compounds, which have been widely used in medicinal chemistry due to their diverse biological activities.
Mecanismo De Acción
The mechanism of action of 1,3-dimethyl-1H-pyrazol-4-yl [4-(2-methylbenzyl)piperazino] sulfone is not fully understood, but it is believed to involve the inhibition of various cellular pathways that are involved in the development and progression of diseases. 1,3-dimethyl-1H-pyrazol-4-yl [4-(2-methylbenzyl)piperazino] sulfone has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
1,3-dimethyl-1H-pyrazol-4-yl [4-(2-methylbenzyl)piperazino] sulfone has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 1,3-dimethyl-1H-pyrazol-4-yl [4-(2-methylbenzyl)piperazino] sulfone can inhibit the growth and proliferation of cancer cells, as well as the replication of several viruses, including HIV and hepatitis C virus. 1,3-dimethyl-1H-pyrazol-4-yl [4-(2-methylbenzyl)piperazino] sulfone has also been shown to reduce inflammation in animal models of inflammatory disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1,3-dimethyl-1H-pyrazol-4-yl [4-(2-methylbenzyl)piperazino] sulfone is its broad range of biological activities, which makes it a promising candidate for the development of new therapeutic agents. However, the synthesis of 1,3-dimethyl-1H-pyrazol-4-yl [4-(2-methylbenzyl)piperazino] sulfone is complex and time-consuming, which may limit its use in large-scale experiments. Additionally, the mechanism of action of 1,3-dimethyl-1H-pyrazol-4-yl [4-(2-methylbenzyl)piperazino] sulfone is not fully understood, which may hinder its development as a therapeutic agent.
Direcciones Futuras
There are several future directions for research on 1,3-dimethyl-1H-pyrazol-4-yl [4-(2-methylbenzyl)piperazino] sulfone. One area of interest is the development of new synthetic methods for the production of 1,3-dimethyl-1H-pyrazol-4-yl [4-(2-methylbenzyl)piperazino] sulfone and related compounds. Another area of research is the investigation of the mechanism of action of 1,3-dimethyl-1H-pyrazol-4-yl [4-(2-methylbenzyl)piperazino] sulfone, which may provide insights into its potential therapeutic applications. Additionally, further studies are needed to evaluate the safety and efficacy of 1,3-dimethyl-1H-pyrazol-4-yl [4-(2-methylbenzyl)piperazino] sulfone in animal models and clinical trials.
Métodos De Síntesis
The synthesis of 1,3-dimethyl-1H-pyrazol-4-yl [4-(2-methylbenzyl)piperazino] sulfone involves a multi-step process that starts with the reaction of 2-amino-3-methylpyrazine with 2,3-epoxypropyl sulfone, followed by the reaction of the resulting intermediate with 4-(2-methylbenzyl)piperazine. The final product is obtained after purification using column chromatography.
Aplicaciones Científicas De Investigación
1,3-dimethyl-1H-pyrazol-4-yl [4-(2-methylbenzyl)piperazino] sulfone has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. Several studies have investigated the potential of 1,3-dimethyl-1H-pyrazol-4-yl [4-(2-methylbenzyl)piperazino] sulfone as a therapeutic agent for the treatment of various diseases, including cancer, viral infections, and inflammatory disorders.
Propiedades
IUPAC Name |
1-(1,3-dimethylpyrazol-4-yl)sulfonyl-4-[(2-methylphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O2S/c1-14-6-4-5-7-16(14)12-20-8-10-21(11-9-20)24(22,23)17-13-19(3)18-15(17)2/h4-7,13H,8-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASAYFESPKNLABC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCN(CC2)S(=O)(=O)C3=CN(N=C3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dimethyl-1H-pyrazol-4-yl [4-(2-methylbenzyl)piperazino] sulfone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 2-[2-(phenoxymethyl)benzimidazol-1-yl]acetate](/img/structure/B7460329.png)


![N-[(3-ethoxyphenyl)methyl]-3-imidazol-1-ylpropan-1-amine](/img/structure/B7460345.png)
![N-[4-(aminomethyl)phenyl]-2-imidazol-1-ylacetamide](/img/structure/B7460353.png)

![[3-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-cyclopropylmethanone](/img/structure/B7460371.png)




